

Application Notes and Protocols for N1-Methoxymethyl picrinine in Experimental Assays

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Compound of Interest

Compound Name: *N1-Methoxymethyl picrinine*

Cat. No.: B15587898

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Introduction

N1-Methoxymethyl picrinine is a monoterpenoid indole alkaloid isolated from the leaves of *Alstonia scholaris*. This compound and its structural analogs, such as picrinine, have garnered interest in the scientific community for their potential therapeutic properties, particularly their anti-inflammatory effects. These application notes provide essential information on the solubility of **N1-Methoxymethyl picrinine** for the design and execution of experimental assays, along with detailed protocols for evaluating its biological activity.

Physicochemical Properties

Property	Value
CAS Number	1158845-78-3[1]
Molecular Formula	C22H26N2O4[1]
Molecular Weight	382.45 g/mol [1]
Appearance	Powder[1]

Solubility Data

Quantitative solubility data for **N1-Methoxymethyl picrinine** is not readily available in the literature. However, qualitative data indicates its solubility in several organic solvents. For a structurally similar compound, picrinine, a quantitative solubility value in DMSO has been reported and is provided below as a reference.

Qualitative Solubility of **N1-Methoxymethyl picrinine**:

Solvent	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	Soluble	[1] [2]
Chloroform	Soluble	[1] [2]
Dichloromethane	Soluble	[1] [2]
Ethyl Acetate	Soluble	[1] [2]
Acetone	Soluble	[1] [2]

Quantitative Solubility of Picrinine (for reference):

Solvent	Concentration	Notes	Reference
DMSO	30 mg/mL (88.65 mM)	Sonication is recommended to aid dissolution.	[3]

General Recommendations for Solubilization:

To achieve higher solubility of **N1-Methoxymethyl picrinine**, it is recommended to:

- Warm the solution gently (e.g., at 37°C).[\[4\]](#)
- Use an ultrasonic bath to aid dissolution.[\[4\]](#)

For the preparation of stock solutions, it is advisable to start with a small amount of the compound and gradually add the solvent until it is fully dissolved. Stock solutions in DMSO can typically be stored at -20°C for several months.[\[4\]](#)

Experimental Protocols

The primary reported mechanism for the anti-inflammatory activity of the related alkaloid, picrinine, is the inhibition of 5-lipoxygenase (5-LOX). The following protocol is a representative method for assessing the 5-LOX inhibitory activity of **N1-Methoxymethyl picrinine**.

Additionally, a protocol for evaluating its effect on the NF-κB signaling pathway is provided, based on the known activity of other alkaloids from *Alstonia scholaris*.

Protocol 1: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay measures the ability of a test compound to inhibit the activity of 5-lipoxygenase, an enzyme crucial in the inflammatory pathway.

Materials:

- **N1-Methoxymethyl picrinine**
- 5-Lipoxygenase (from potato or human recombinant)
- Linoleic acid or arachidonic acid (substrate)
- 0.1 M Phosphate buffer (pH 8.0) or 0.2 M Borate buffer (pH 9.0)
- DMSO (for dissolving the test compound)
- Positive control (e.g., Zileuton or Quercetin)
- UV-transparent 96-well plate or quartz cuvettes
- Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

- Preparation of Reagents:
 - Assay Buffer: Prepare 0.1 M phosphate buffer (pH 8.0) or 0.2 M borate buffer (pH 9.0).

- Enzyme Solution: Prepare a stock solution of 5-lipoxygenase in the assay buffer to a concentration of approximately 10,000 U/mL. Keep the enzyme solution on ice.
- Substrate Solution: Prepare a stock solution of linoleic acid or arachidonic acid in ethanol. Dilute with the assay buffer to the desired final concentration just before use.
- Test Compound Stock Solution: Prepare a stock solution of **N1-Methoxymethyl picrinine** in DMSO (e.g., 10 mM).
- Positive Control Stock Solution: Prepare a stock solution of Zileuton or Quercetin in DMSO.
- Assay Setup (in a 96-well plate or cuvettes):
 - Blank: Assay buffer and substrate solution.
 - Control (100% activity): Assay buffer, enzyme solution, and DMSO (vehicle control).
 - Test Sample: Assay buffer, enzyme solution, and various concentrations of **N1-Methoxymethyl picrinine** solution.
 - Positive Control: Assay buffer, enzyme solution, and positive control solution.
- Reaction:
 - To each well/cuvette, add the assay buffer, the test compound/vehicle, and the enzyme solution.
 - Incubate at room temperature for 5-10 minutes to allow the inhibitor to interact with the enzyme.
 - Initiate the reaction by adding the substrate solution to all wells.
 - Immediately start monitoring the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes. The absorbance is due to the formation of a conjugated diene hydroperoxide.
- Data Analysis:

- Calculate the rate of reaction (change in absorbance per unit time) for each sample.
- Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
- Plot the percentage of inhibition against the concentration of **N1-Methoxymethyl picrinine** to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Protocol 2: NF-κB Reporter Gene Assay

This cell-based assay is used to determine if **N1-Methoxymethyl picrinine** can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

- **N1-Methoxymethyl picrinine**
- HepG2-NF-κB-Luc cells (or other suitable cell line stably transfected with an NF-κB-luciferase reporter construct)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- TNF-α (or another NF-κB activator like LPS)
- Luciferase Assay System
- 96-well white, clear-bottom cell culture plates
- Luminometer

Procedure:

- Cell Seeding:

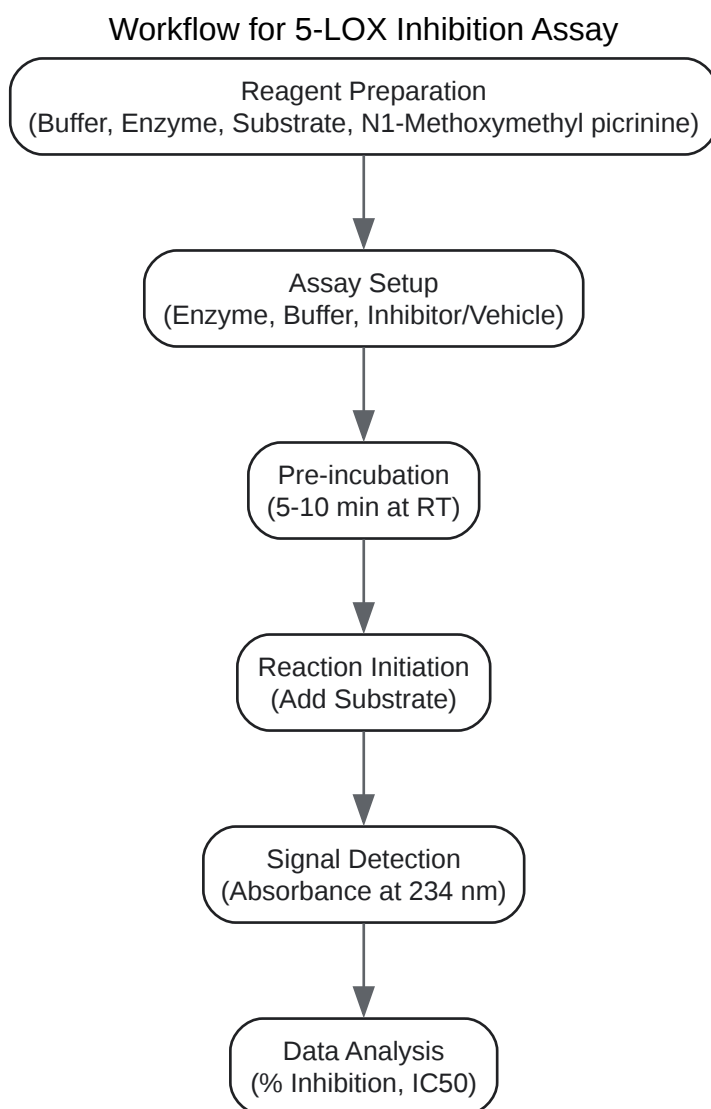
- Seed the HepG2-NF-κB-Luc cells into a 96-well white, clear-bottom plate at a suitable density (e.g., 2×10^4 cells/well).
- Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **N1-Methoxymethyl picrinine** in the cell culture medium.
 - Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO).
 - Pre-incubate the cells with the compound for 1-2 hours.
- NF-κB Activation:
 - Stimulate the cells by adding TNF-α to each well to a final concentration of 10 ng/mL (or the optimal concentration for your cell line), except for the unstimulated control wells.
 - Incubate the plate for an additional 6-8 hours.
- Luciferase Assay:
 - After the incubation period, remove the medium and wash the cells with PBS.
 - Lyse the cells using the lysis buffer provided in the Luciferase Assay System.
 - Add the luciferase substrate to the cell lysate according to the manufacturer's instructions.
 - Measure the luminescence using a luminometer.
- Data Analysis:
 - Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay) to account for any cytotoxic effects of the compound.
 - Calculate the percentage of NF-κB inhibition for each concentration of **N1-Methoxymethyl picrinine** relative to the stimulated control.

- Determine the IC50 value for NF-κB inhibition.

Signaling Pathways and Visualizations

Based on the known anti-inflammatory effects of alkaloids from *Alstonia scholaris*, including picrinine, a proposed mechanism of action involves the inhibition of pro-inflammatory signaling pathways.

Experimental Workflow for 5-LOX Inhibition Assay



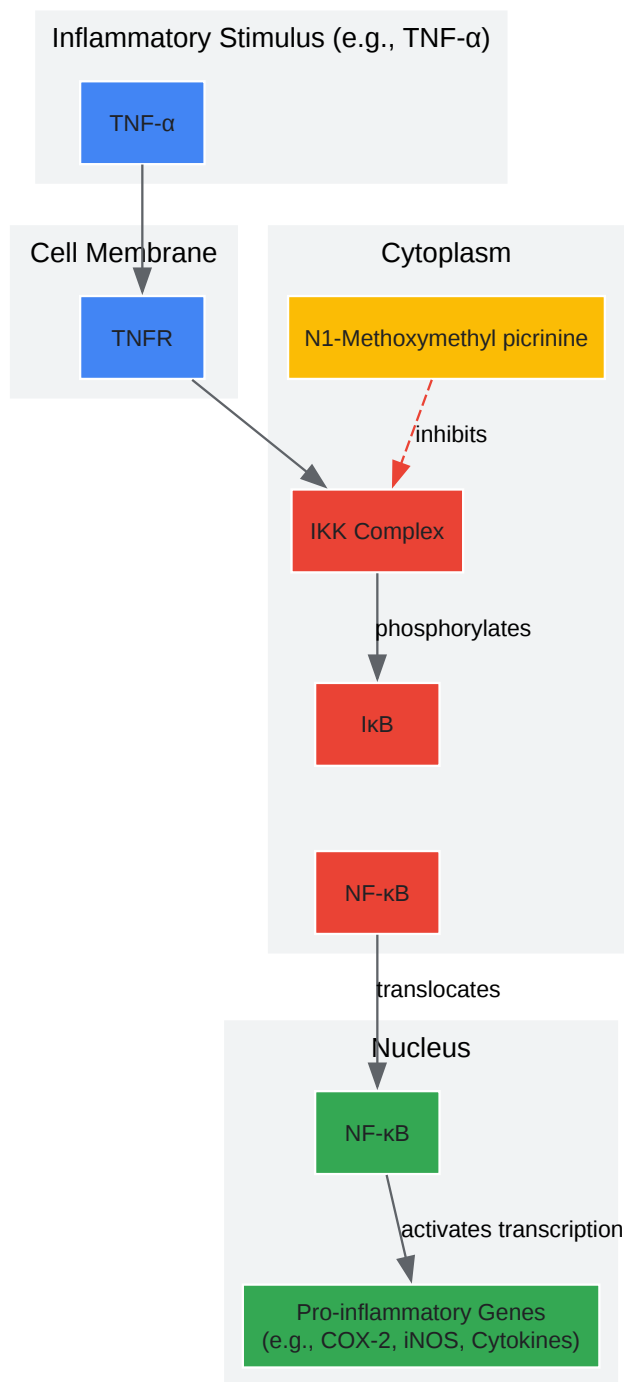
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Caption: A high-level overview of the key steps in a 5-LOX inhibition assay.

Proposed Anti-inflammatory Signaling Pathway

Several monoterpenoid indole alkaloids from *Alstonia scholaris* have been shown to inhibit the NF- κ B signaling pathway.[5][6][7] Additionally, picrinine has been observed to decrease nuclear factor- κ B levels.[8] Therefore, it is plausible that **N1-Methoxymethyl picrinine** exerts its anti-inflammatory effects through the modulation of this critical pathway.

Proposed Anti-inflammatory Signaling Pathway

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